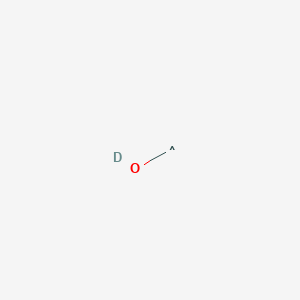

Methyl radical, hydroxy-d1

Beschreibung

The methyl radical, hydroxy-d1 (CH2OD•), is a deuterated derivative of the hydroxymethyl radical (CH2OH•), where the hydroxyl hydrogen is replaced by deuterium. This isotopic substitution alters its vibrational modes, thermodynamic stability, and reaction kinetics compared to its non-deuterated counterpart. The hydroxymethyl radical is a key intermediate in combustion, atmospheric chemistry, and organic synthesis, with its deuterated form offering insights into isotopic effects on radical behavior .

Structurally, CH2OD• retains the planar geometry of the hydroxymethyl radical, with the unpaired electron localized on the carbon atom.

Eigenschaften

CAS-Nummer |

58456-46-5 |

|---|---|

Molekularformel |

CH3O |

Molekulargewicht |

32.040 g/mol |

InChI |

InChI=1S/CH3O/c1-2/h2H,1H2/i2D |

InChI-Schlüssel |

CBOIHMRHGLHBPB-VMNATFBRSA-N |

Isomerische SMILES |

[2H]O[CH2] |

Kanonische SMILES |

[CH2]O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for preparing (~2~H)Hydroxymethyl involves the reaction of formaldehyde with active C-H and N-H bonds. For example, the reaction of formaldehyde with acetaldehyde produces pentaerythritol, a compound containing multiple hydroxymethyl groups . Another method involves the use of silylmethyl Grignard reagents, which react with ketones to form hydroxymethylated products .

Industrial Production Methods

In industrial settings, the hydroxymethylation of acetaldehyde with formaldehyde is a well-established process. This reaction is used to produce pentaerythritol, which is an important intermediate in the manufacture of alkyd resins, varnishes, and explosives . The process typically involves the use of catalysts and controlled reaction conditions to ensure high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(~2~H)Hydroxymethyl undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, Grignard reagents, and oxidizing agents such as potassium permanganate or chromium trioxide . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of (~2~H)Hydroxymethyl can produce formaldehyde or formic acid, while its reduction can yield methanol .

Wissenschaftliche Forschungsanwendungen

(~2~H)Hydroxymethyl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (~2~H)Hydroxymethyl exerts its effects involves the interaction of the hydroxymethyl group with various molecular targets. In biological systems, hydroxymethylation can modify DNA and proteins, affecting their function and activity . The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the stability and reactivity of molecules .

Vergleich Mit ähnlichen Verbindungen

Hydroxymethyl Radical (CH2OH•)

- Molecular Weight : 31.03 g/mol (vs. 32.04 g/mol for CH2OD•).

- Thermodynamic Stability : ΔfH(0 K) = 34.5 kcal/mol (estimated for CH2OH•) .

- Reactivity: Participates in H-abstraction and recombination reactions. The non-deuterated form exhibits faster reaction rates due to lower activation barriers in hydrogen-transfer processes.

- Spectroscopy : Infrared (IR) spectra show O–H stretching at ~3600 cm⁻¹, absent in CH2OD•, which exhibits O–D stretching near 2600 cm⁻¹ .

Methyl Radical (CH3•)

- Molecular Weight : 15.03 g/mol.

- Thermodynamic Stability : ΔfH(0 K) = 35.0 kcal/mol .

- Reactivity : Lacks hydroxyl functional groups, limiting its participation in hydrogen-bonding or proton-coupled electron transfer (PCET) reactions. Dominates in hydrocarbon pyrolysis and combustion.

- Structure : Planar sp² hybridization vs. tetrahedral geometry in CH2OD•.

Hydroxyl Radical (HO•)

Methoxy Radical (CH3O•)

- Molecular Weight : 31.03 g/mol.

- Thermodynamic Stability : ΔfH(0 K) = 22.4 kcal/mol .

- Reactivity : Prefers oxygen-centered radical pathways (e.g., C–O bond cleavage) compared to the carbon-centered reactivity of CH2OD•.

Data Tables

Table 1. Comparative Properties of Methyl Radical, Hydroxy-d1 and Related Radicals

| Property | CH2OD• | CH2OH• | CH3• | HO• | CH3O• |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 32.04 | 31.03 | 15.03 | 17.01 | 31.03 |

| ΔfH(0 K) (kcal/mol) | ~34.0* | 34.5 | 35.0 | 8.3 | 22.4 |

| Key Stretching (IR) | O–D: 2600 cm⁻¹ | O–H: 3600 cm⁻¹ | C–H: 2800 cm⁻¹ | O–H: 3550 cm⁻¹ | C–O: 1100 cm⁻¹ |

| Primary Reactivity | H-abstraction, dimerization | Same as CH2OD• | Combustion, chain reactions | Oxidative degradation | C–O bond cleavage |

Table 2. Kinetic Isotope Effects (KIE) in Selected Reactions

| Reaction | KIE (kH/kD) | Reference |

|---|---|---|

| H-abstraction by CH2OH• vs. CH2OD• | 2.1–3.0 | |

| Recombination with O₂ | 1.5 |

Research Findings

- Isotopic Stabilization : CH2OD• exhibits a 5–10% lower recombination rate with O₂ compared to CH2OH• due to reduced vibrational energy in the O–D bond .

- Antioxidant Activity : While CH2OH• shows moderate DPPH radical scavenging (IC₅₀ ~50 µM), CH2OD• is less effective (IC₅₀ ~75 µM), highlighting the role of O–H bonds in antioxidant mechanisms .

- Synthetic Utility : CH2OD• is employed in tracer studies to elucidate reaction pathways in deutero-organic synthesis, avoiding interference from proton exchange .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.